

# Application Notes and Protocols for Pigment Synthesis Using Sodium Chromate

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## Compound of Interest

Compound Name: Sodium chromate

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These application notes provide detailed protocols for the synthesis of various inorganic pigments using **sodium chromate** as a primary raw material. The information is intended for research and development purposes. Due to the toxicity of chromium and lead compounds, all experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

## Synthesis of Lead Chromate (Chrome Yellow, C.I. Pigment Yellow 34)

Lead chromate pigments, commonly known as chrome yellow, are characterized by their bright yellow color and good opacity.<sup>[1][2]</sup> The shade of the pigment, ranging from a greenish-yellow (lemon chrome) to a reddish-yellow (middle chrome), can be controlled by adjusting the precipitation conditions and the incorporation of lead sulfate.<sup>[2][3]</sup>

## Physicochemical Properties of Lead Chromate Pigments

| Property                | Value                       | References                              |
|-------------------------|-----------------------------|---|
| Chemical Formula        | PbCrO <sub>4</sub>          | <a href="#">[2]</a> <a href="#">[4]</a> |
| C.I. Name               | Pigment Yellow 34           | <a href="#">[5]</a> <a href="#">[6]</a> |
| Density                 | 5.4 - 6.1 g/cm <sup>3</sup> | <a href="#">[1]</a>                     |
| Melting Point           | 844 °C                      | <a href="#">[5]</a> <a href="#">[7]</a> |
| Water Solubility        | Insoluble                   | <a href="#">[5]</a> <a href="#">[6]</a> |
| Oil Absorption          | 15 - 25 g/100g              | <a href="#">[1]</a>                     |
| Lightfastness (1-8)     | 7-8 (Excellent)             | <a href="#">[1]</a>                     |
| Heat Resistance         | ~200 °C                     | <a href="#">[1]</a>                     |
| Acid Resistance (1-5)   | 2 (Poor)                    | <a href="#">[1]</a>                     |
| Alkali Resistance (1-5) | 3 (Moderate)                | <a href="#">[1]</a>                     |

## Experimental Protocol for Middle Chrome Yellow Synthesis

This protocol describes the synthesis of a middle chrome yellow pigment via a precipitation reaction between **sodium chromate** and lead nitrate.

Materials:

- **Sodium Chromate** (Na<sub>2</sub>CrO<sub>4</sub>)
- Lead(II) Nitrate (Pb(NO<sub>3</sub>)<sub>2</sub>)
- Deionized Water
- Glacial Acetic Acid (optional, for pH adjustment)
- Beakers
- Stirring Rod

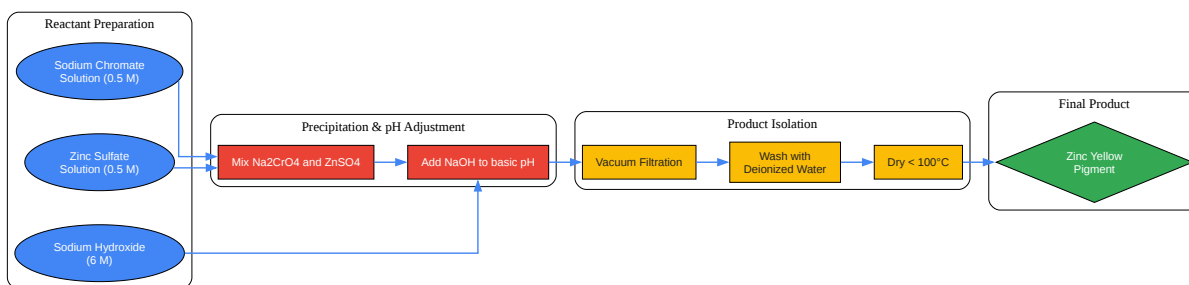
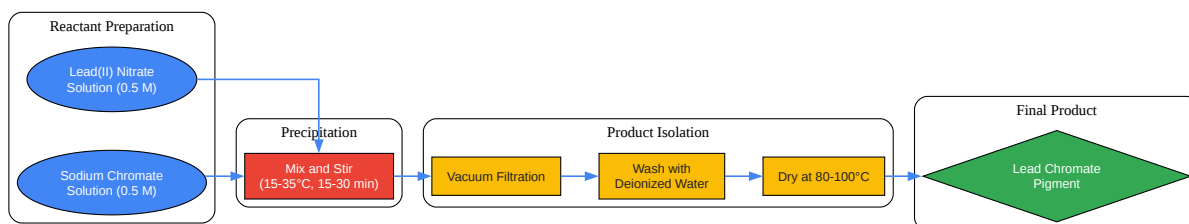
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper
- Drying oven

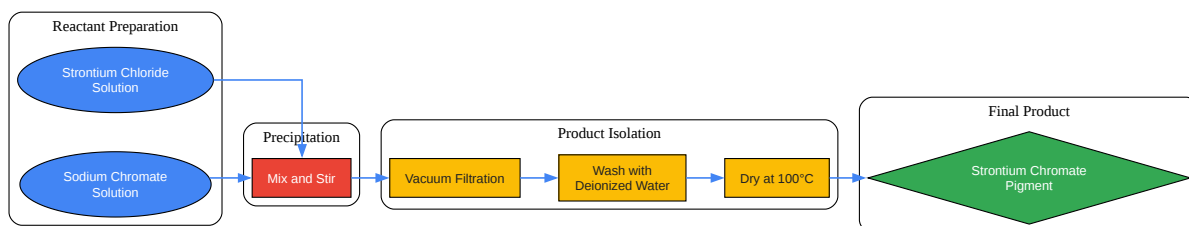
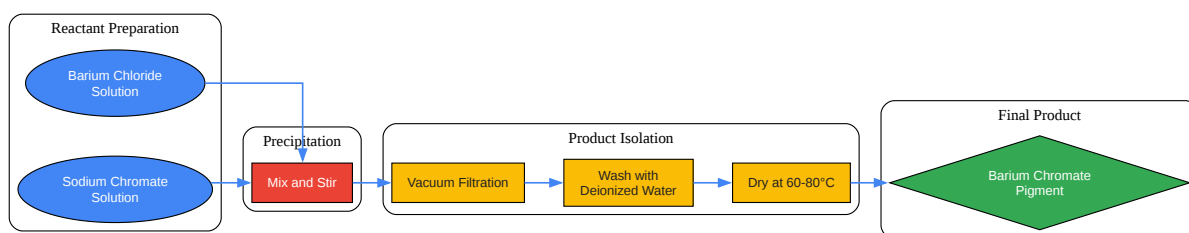
#### Procedure:

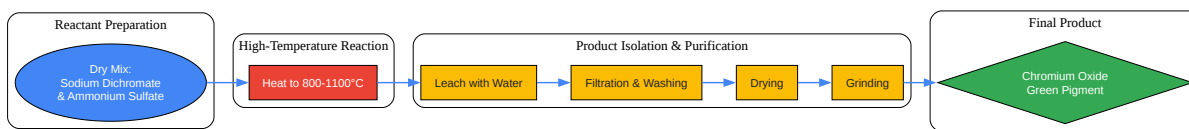
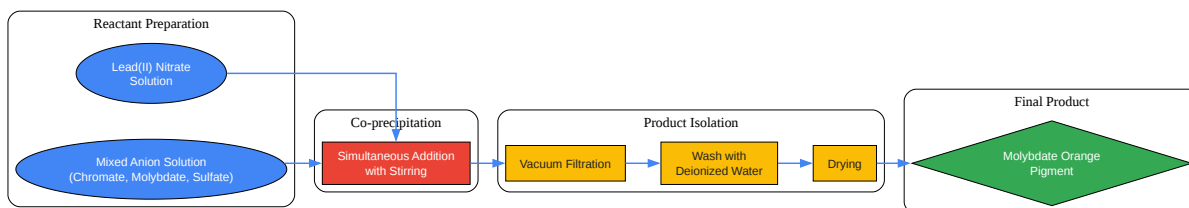
- Prepare Reactant Solutions:
  - Prepare a 0.5 M solution of **sodium chromate** by dissolving the appropriate amount of  $\text{Na}_2\text{CrO}_4$  in deionized water.
  - Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount of  $\text{Pb}(\text{NO}_3)_2$  in deionized water. A small amount of dilute nitric acid can be added to prevent the formation of basic lead nitrates.
- Precipitation:
  - Slowly add the lead(II) nitrate solution to the **sodium chromate** solution with constant stirring. A bright yellow precipitate of lead chromate will form immediately. The reaction is:  
$$\text{Pb}(\text{NO}_3)_2(\text{aq}) + \text{Na}_2\text{CrO}_4(\text{aq}) \rightarrow \text{PbCrO}_4(\text{s}) + 2\text{NaNO}_3(\text{aq}).$$
[\[8\]](#)
  - Continue stirring for 15-30 minutes to ensure complete precipitation. The temperature can be maintained at 15-35°C.[\[9\]](#)
- Isolation and Washing:
  - Separate the precipitate from the solution by vacuum filtration.
  - Wash the pigment on the filter paper with several portions of deionized water to remove soluble byproducts like sodium nitrate.
- Drying:
  - Carefully transfer the filtered pigment to a watch glass or drying dish.
  - Dry the pigment in an oven at 80-100°C until a constant weight is achieved.

- Characterization (Optional):
  - The final product can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to analyze particle size and morphology.

## Experimental Workflow







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